N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide
Brand Name: Vulcanchem
CAS No.: 2319640-18-9
VCID: VC4353756
InChI: InChI=1S/C19H21N7O/c1-24(19(27)14-7-9-20-10-8-14)15-11-25(12-15)17-6-5-16-21-22-18(26(16)23-17)13-3-2-4-13/h5-10,13,15H,2-4,11-12H2,1H3
SMILES: CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=NC=C5
Molecular Formula: C19H21N7O
Molecular Weight: 363.425

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide

CAS No.: 2319640-18-9

Cat. No.: VC4353756

Molecular Formula: C19H21N7O

Molecular Weight: 363.425

* For research use only. Not for human or veterinary use.

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide - 2319640-18-9

Specification

CAS No. 2319640-18-9
Molecular Formula C19H21N7O
Molecular Weight 363.425
IUPAC Name N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-4-carboxamide
Standard InChI InChI=1S/C19H21N7O/c1-24(19(27)14-7-9-20-10-8-14)15-11-25(12-15)17-6-5-16-21-22-18(26(16)23-17)13-3-2-4-13/h5-10,13,15H,2-4,11-12H2,1H3
Standard InChI Key JUHORWOJOVZYOB-UHFFFAOYSA-N
SMILES CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=NC=C5

Introduction

Structural Overview

Chemical Name:
N-(1-(3-cyclobutyl- triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide

Key Features:

  • The compound contains a triazolo[4,3-b]pyridazine core, a heterocyclic scaffold often associated with bioactivity.

  • It includes an azetidine ring (a four-membered nitrogen-containing ring), which is known for enhancing pharmacokinetic properties.

  • A cyclobutyl group is attached to the triazolopyridazine moiety, which may contribute to its hydrophobic interactions in biological systems.

  • The isonicotinamide group suggests potential binding to biological targets such as enzymes or receptors.

Antimalarial Activity

Compounds with similar triazolopyridazine scaffolds have shown promise as antimalarial agents. For instance:

  • A study on triazolo[4,3-a]pyridines demonstrated inhibitory activity against Plasmodium falciparum with IC₅₀ values in the low micromolar range .
    This suggests that derivatives like N-(1-(3-cyclobutyl- triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide could be explored for similar activity.

Anti-inflammatory Potential

Molecular docking studies on related compounds indicate their potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation .

Synthesis and Characterization

While specific synthesis methods for this compound were not detailed in the search results, general strategies for similar compounds involve:

  • Cyclization reactions to form the triazolopyridazine core.

  • Functionalization with azetidine and isonicotinamide groups using nucleophilic substitution or coupling reactions.

Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): For structural confirmation.

  • Mass Spectrometry (MS): To determine molecular weight and purity.

  • X-ray Crystallography: For detailed structural elucidation.

Research Findings and Data

PropertyDetails
Pharmacological ActivityPotential antimalarial, anti-inflammatory, antifungal, and anticancer effects
Molecular WeightNot explicitly provided; estimated based on structure
BioavailabilityLikely enhanced by azetidine and cyclobutyl groups
Toxicity ProfileRequires further in vitro and in vivo studies

Biological Evaluation

Further experimental studies are needed to evaluate:

  • Binding affinity to specific enzymes or receptors.

  • Cytotoxicity against various cell lines.

  • Pharmacokinetics and toxicity in animal models.

Computational Studies

Advanced molecular docking and dynamics simulations can predict its interaction with biological targets like kinases or proteases.

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